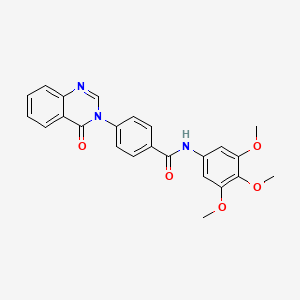

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The structure of the compound includes a quinazolinone core, which is known for its biological activity, and a trimethoxyphenyl group, which can enhance its pharmacological properties.

准备方法

合成路线和反应条件

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺的合成通常涉及以下步骤:

喹唑啉酮核心的形成: 喹唑啉酮核心可以通过在酸性或碱性条件下,将邻氨基苯甲酸衍生物与甲酰胺或其等效物环化来合成。

三甲氧基苯基基团的引入: 可以通过亲核芳香取代反应引入三甲氧基苯基基团。这涉及在碱(如三乙胺)的存在下,将喹唑啉酮中间体与3,4,5-三甲氧基苯甲酰氯反应。

最终偶联反应: 最后一步涉及将喹唑啉酮中间体与3,4,5-三甲氧基苯甲酰氯偶联,形成所需的苯甲酰胺衍生物。该反应通常在二氯甲烷或氯仿等有机溶剂中进行。

工业生产方法

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺的工业生产将涉及扩大实验室合成程序。这包括优化反应条件以最大限度地提高产率和纯度,以及实施有效的纯化技术,例如重结晶或色谱法。

化学反应分析

反应类型

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成具有不同氧化态的喹唑啉酮衍生物。

还原: 还原反应可以将喹唑啉酮核心中的羰基转化为醇。

取代: 该化合物可以发生亲核或亲电取代反应,特别是在芳环上。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤素、烷基卤化物或酰氯等试剂可用于取代反应。

主要产物

氧化: 氧化的喹唑啉酮衍生物。

还原: 还原的醇衍生物。

取代: 取代的芳香衍生物。

科学研究应用

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺具有多种科学研究应用:

药物化学: 由于该化合物能够抑制参与癌细胞增殖的某些酶和途径,因此正在研究其作为抗癌剂的潜力。

生物学研究: 它被用作工具化合物来研究喹唑啉酮衍生物的生物学功能。

药理学: 正在研究该化合物的药代动力学和药效学特性。

工业应用: 它可用于开发新材料或作为其他化合物的先驱。

作用机制

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过结合到酶的活性位点来抑制某些酶的活性,从而阻断其催化功能。这种抑制会导致细胞过程(如 DNA 复制或蛋白质合成)的破坏,这些过程对于癌细胞的存活和增殖至关重要。

相似化合物的比较

类似化合物

4-(4-氧代喹唑啉-3(4H)-基)-N-苯基苯甲酰胺: 缺少三甲氧基苯基基团,这可能导致不同的药理特性。

4-(4-氧代喹唑啉-3(4H)-基)-N-(4-甲氧基苯基)苯甲酰胺: 包含一个甲氧基而不是三个,这可能会影响其生物活性。

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4-二甲氧基苯基)苯甲酰胺: 包含两个甲氧基,这可能导致与三甲氧基衍生物相比具有中间性质。

独特性

4-(4-氧代喹唑啉-3(4H)-基)-N-(3,4,5-三甲氧基苯基)苯甲酰胺中存在 3,4,5-三甲氧基苯基基团增强了其药理特性,使其与类似化合物相比成为更有效的药物开发候选药物。三甲氧基苯基基团可以提高化合物的溶解度、稳定性和与生物靶标相互作用的能力。

生物活性

The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by a quinazolinone core substituted with a trimethoxyphenyl group and an amide linkage. The synthesis of similar quinazolinone derivatives often involves cyclization reactions followed by functionalization to enhance biological activity. For instance, derivatives have been synthesized via reactions involving substituted anilines and various aldehydes, demonstrating the importance of structural modifications in optimizing their pharmacological profiles .

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating several 4-oxoquinazolin-3(4H)-yl derivatives, certain compounds demonstrated potent inhibitory activity against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL . The selectivity index (SI) for these compounds was favorable, indicating low toxicity to Vero cells while effectively inhibiting bacterial growth.

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| 4a | 0.25 | >10 |

| 4b | 0.5 | >10 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has also been explored extensively. Compounds similar to This compound have shown efficacy against various cancer cell lines. For example, some derivatives were found to activate procaspase-3, leading to apoptosis in cancer cells . Additionally, structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly enhanced their anticancer activity.

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, quinazolinones have been identified as inhibitors of carbonic anhydrases (CAs), which play critical roles in tumor growth and metastasis. A subset of these compounds exhibited nanomolar inhibition against multiple CA isoforms, suggesting their potential use in cancer therapy and other related diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on a panel of ESKAP pathogens demonstrated that certain 4-oxoquinazolin-3(4H)-yl derivatives could effectively combat multi-drug resistant strains of bacteria such as MRSA .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that specific modifications to the quinazolinone structure resulted in enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Toxicity and Safety Profile

Toxicity assessments have indicated that many quinazolinone derivatives possess acceptable safety profiles. For example, compounds tested in zebrafish embryos showed minimal toxicity at effective doses . This aspect is crucial for further development as therapeutic agents.

属性

分子式 |

C24H21N3O5 |

|---|---|

分子量 |

431.4 g/mol |

IUPAC 名称 |

4-(4-oxoquinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)benzamide |

InChI |

InChI=1S/C24H21N3O5/c1-30-20-12-16(13-21(31-2)22(20)32-3)26-23(28)15-8-10-17(11-9-15)27-14-25-19-7-5-4-6-18(19)24(27)29/h4-14H,1-3H3,(H,26,28) |

InChI 键 |

ASMPKHWFGZBCFB-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。